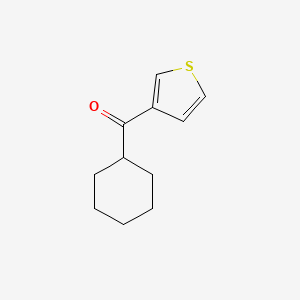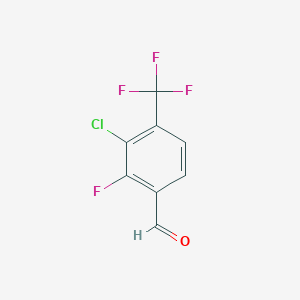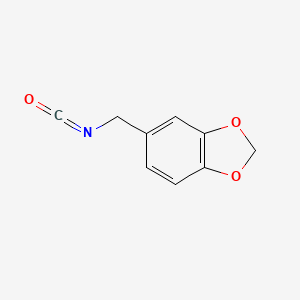
5-(isocyanatomethyl)-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Isocyanate compounds, such as “5-(isocyanatomethyl)-2H-1,3-benzodioxole”, are widely used in the synthesis of polyurethanes (PUs), which are key players in the plastics industry . Here’s a brief overview:
Field Organic Synthesis
Isocyanate compounds are used in organic synthesis, particularly in the production of polyurethanes .
Application
Polyurethanes are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
Methods of Application
The synthesis of polyurethanes involves the reaction of an isocyanate compound with a polyol (a molecule with multiple hydroxyl groups) in the presence of a catalyst and other additives .
Results or Outcomes
The properties of the resulting polyurethane can be tailored by choosing different isocyanates and polyols. Polyurethanes are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength .
Field Coatings
Isocyanate compounds are used in the production of coatings that are resistant to abrasion and degradation from ultraviolet light .
Application
These coatings are particularly desirable in industries that require durable and long-lasting finishes, such as the automotive and aerospace industries .
Methods of Application
The coatings are typically applied using a spray gun or a roller. The isocyanate compound reacts with a polyol to form a polyurethane coating .
Results or Outcomes
The resulting coatings are highly resistant to abrasion and UV light, which makes them ideal for outdoor applications. They also have excellent adhesion properties .
Field Adhesives and Sealants
Isocyanate compounds are also used in the production of adhesives and sealants .
Application
These adhesives and sealants are used in a variety of industries, including construction, automotive, and packaging .
Methods of Application
The isocyanate compound is mixed with a polyol and other additives to form an adhesive or sealant. The mixture is then applied to the surfaces to be bonded .
Results or Outcomes
The resulting adhesives and sealants have excellent bonding strength and durability. They are also resistant to moisture, chemicals, and temperature changes .
Field Medical Devices
Isocyanate compounds are used in the production of medical devices .
Application
These devices include catheters, surgical drapes, wound dressings, and drug delivery devices .
Methods of Application
The isocyanate compound is reacted with a polyol to form a polyurethane, which is then molded into the desired shape .
Results or Outcomes
The resulting medical devices are biocompatible, durable, and flexible .
Field Flooring and Roofing
Isocyanate compounds are also used in the production of coatings for flooring and roofing .
Application
These coatings are used to provide a durable and weather-resistant surface .
Results or Outcomes
The resulting coatings are highly resistant to abrasion, UV light, and weather, which makes them ideal for outdoor applications .
Safety And Hazards
Propiedades
IUPAC Name |
5-(isocyanatomethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNOJGBBOBVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579769 |
Source


|
| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(isocyanatomethyl)-2H-1,3-benzodioxole | |
CAS RN |
71217-46-4 |
Source


|
| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

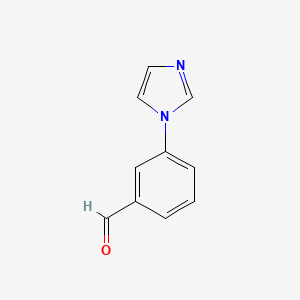
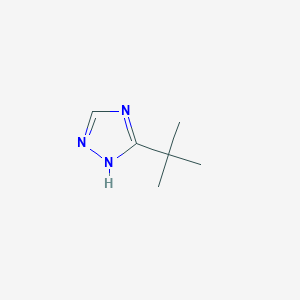
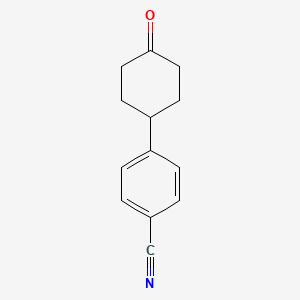
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)
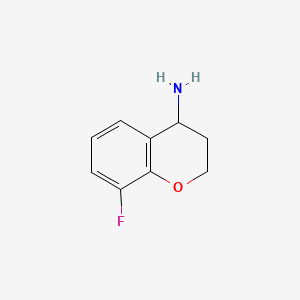
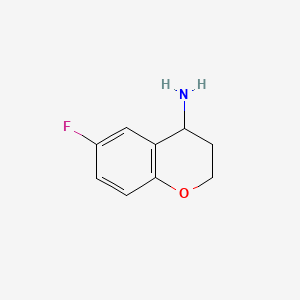


![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)
